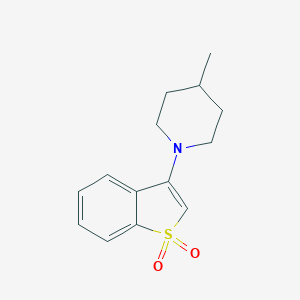
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide, also known as DPP-IV inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mecanismo De Acción
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor works by inhibiting the activity of dipeptidyl peptidase-IV, an enzyme that degrades incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide results in increased levels of GLP-1 and GIP, which in turn stimulate insulin secretion and reduce glucagon secretion, leading to improved glucose metabolism.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to have several biochemical and physiological effects, including increased insulin secretion, reduced glucagon secretion, improved glucose metabolism, reduced food intake, and reduced body weight. N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has also been shown to have anti-inflammatory and anti-oxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor in lab experiments include its specificity for N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide, its ability to improve glucose metabolism, and its potential therapeutic applications in various diseases. The limitations of using N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor in lab experiments include the need for careful dosing due to potential side effects, the need for appropriate controls, and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor, including the development of more potent and selective inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. Additionally, the use of N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor in combination with other drugs may provide synergistic effects and improve its therapeutic potential.
Métodos De Síntesis
The synthesis of N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor involves the reaction of 3,5-dimethylbenzaldehyde with pyrrolidine-2-carboxylic acid to form the corresponding imine. The imine is then reduced with sodium borohydride to yield the desired compound. The final step involves the sulfonylation of the amine group with phenylsulfonyl chloride to form the final product.
Aplicaciones Científicas De Investigación
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been extensively studied for its potential therapeutic applications in various diseases, including diabetes, obesity, and cancer. In diabetes, N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to improve glucose metabolism by increasing insulin secretion and reducing glucagon secretion. In obesity, N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to reduce food intake and body weight. In cancer, N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide inhibitor has been shown to inhibit tumor growth and metastasis.
Propiedades
Nombre del producto |
N-(3,5-dimethylphenyl)-1-(phenylsulfonyl)-2-pyrrolidinecarboxamide |
|---|---|
Fórmula molecular |
C19H22N2O3S |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
1-(benzenesulfonyl)-N-(3,5-dimethylphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H22N2O3S/c1-14-11-15(2)13-16(12-14)20-19(22)18-9-6-10-21(18)25(23,24)17-7-4-3-5-8-17/h3-5,7-8,11-13,18H,6,9-10H2,1-2H3,(H,20,22) |
Clave InChI |
YJBGFQBUJCCQKM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)C2CCCN2S(=O)(=O)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[4-methyl-5-(4-oxocyclohexa-2,5-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B249379.png)

![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)

![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![2-[(4-cyclohexyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B249387.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B249388.png)






![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)